molecular formula C16H22N2O B4997594 1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole

1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole

Cat. No.: B4997594
M. Wt: 258.36 g/mol
InChI Key: VXYDCIGJEJZNIX-UHFFFAOYSA-N
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Description

1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,3,5-trimethylphenoxy group attached to a butyl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

The synthesis of 1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2,3,5-trimethylphenol with 1,4-dibromobutane to form 4-(2,3,5-trimethylphenoxy)butyl bromide. This intermediate is then reacted with imidazole in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: Imidazole derivatives, including this compound, have shown potential as enzyme inhibitors and receptor modulators. They are used in the study of biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated for its antimicrobial, antifungal, or anticancer properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound may interact with biological receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[4-(2,3,5-Trimethylphenoxy)butyl]imidazole can be compared with other imidazole derivatives, such as:

    1-(4-Butyl)imidazole: Lacks the 2,3,5-trimethylphenoxy group, resulting in different chemical and biological properties.

    1-(4-Phenoxybutyl)imidazole: Contains a phenoxy group instead of a 2,3,5-trimethylphenoxy group, leading to variations in its reactivity and biological activity.

    1-(4-Methylphenoxybutyl)imidazole: Has a methylphenoxy group, which may influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[4-(2,3,5-trimethylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-10-14(2)15(3)16(11-13)19-9-5-4-7-18-8-6-17-12-18/h6,8,10-12H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYDCIGJEJZNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCN2C=CN=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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